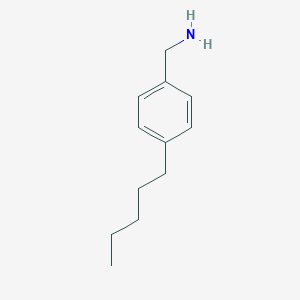

(4-Pentylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEDWVJRICQSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Class of Alkylarylmethylamines and Benzylamine Derivatives

(4-Pentylphenyl)methanamine belongs to the broad class of organic compounds known as benzylamine (B48309) derivatives and, more specifically, to the subclass of alkylarylmethylamines.

Benzylamine, the parent compound, consists of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group (NH₂). wikipedia.org It is a common precursor in organic synthesis and is used in the industrial production of numerous compounds. wikipedia.org Derivatives of benzylamine are foundational molecules in organic intermediates, fine chemicals, and pharmaceuticals, with applications in medicinal chemistry and materials science. sioc-journal.cn The synthesis of these derivatives is a significant area of research, with methods developed for creating a wide array of substituted structures, including enantioselective methods for producing specific stereoisomers. sioc-journal.cnnih.gov

Alkylarylmethylamines are characterized by a methylamine (B109427) core where the nitrogen is bonded to at least one alkyl group and one aryl (aromatic) group. In the case of this compound, the structure is a primary amine where the methyl group is attached to a 4-pentylphenyl group. This positions it as a classic example of a benzylamine derivative where the aromatic ring is functionalized with an alkyl chain. The study of such compounds often involves exploring how different substituents on the phenyl ring influence the molecule's chemical and biological properties. Research into related structures, such as N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines, investigates how modifications to the benzylamine moiety affect antibacterial activity. rsc.org

Significance of the 4 Pentylphenyl Moiety in Rational Molecular Design

The 4-pentylphenyl group consists of a five-carbon alkyl chain attached to a phenyl ring. This combination imparts significant hydrophobicity (lipophilicity). In medicinal chemistry, this feature is often exploited to enhance a molecule's ability to cross biological membranes or to fit into hydrophobic binding pockets of target proteins. For instance, studies on β-aminophenylketones as inhibitors of thyroid hormone receptor (TR) interactions showed that a hydrophobic moiety at the para position of the phenyl ring was an important feature for potent inhibitors. nih.gov Specifically, increasing the length of the alkyl chain from propyl to heptyl on a phenyl ring generally increased the inhibitory activity against TRβ. nih.gov

In materials science, the 4-pentylphenyl group is a well-known component in the design of liquid crystals. The rod-like shape and length of the pentyl chain contribute to the formation of liquid crystalline phases. The compound 4-Cyano-4'-pentylbiphenyl, for example, was a foundational molecule for liquid crystal displays (LCDs) because its 4-pentylphenyl group helped establish a stable nematic phase near room temperature. The strategic incorporation of this moiety allows for precise control over the phase transition temperatures of materials.

Impact of the 4-Pentylphenyl Moiety in Different Molecular Contexts

| Research Area | Molecule/Scaffold Type | Observed Effect of 4-Pentylphenyl Moiety | Reference |

|---|---|---|---|

| Medicinal Chemistry | Furopyrimidine Nucleoside Analogues | The alkynyl furopyrimidine with two p-pentylphenyl substituents emerged as the best compound with reasonable and selective anti-VZV activity, confirming p-pentylphenyl potency as a pharmacophore. | researchgate.net |

| Medicinal Chemistry | Phenyl Acrylates | The 4-n-pentylphenyl acrylate (B77674) showed greater inhibition of thyroid hormone receptor (TRβ) interaction compared to analogues with shorter alkyl chains like butyl or propyl. | nih.gov |

| Materials Science | Cyanobiphenyls | The pentyl chain was critical in creating the first cyanobiphenyl liquid crystal (4-Cyano-4'-pentylbiphenyl) with a stable nematic phase at room temperature, enabling the development of LCDs. |

| Materials Science | Fluorescent HBT Derivatives | Introduction of a 4-pentylphenyl group into a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) fluorescent molecule increased its fluorescence quantum yield in solution. | researchgate.net |

Overview of Multidisciplinary Research Trajectories Involving 4 Pentylphenyl Methanamine Analogues

Strategic Carbon-Nitrogen Bond Formation in Benzylamines

The creation of the carbon-nitrogen bond is a pivotal step in the synthesis of benzylamines. Various methodologies have been developed to achieve this transformation, each with its own advantages and limitations. These methods can be broadly categorized into catalytic reduction approaches, nucleophilic substitution reactions, and molecular rearrangements.

Catalytic Reduction Approaches

Catalytic reduction is a powerful and widely used method for the synthesis of amines. This approach typically involves the reduction of a nitrogen-containing functional group, such as a nitrile or an imine, to the corresponding amine.

The catalytic hydrogenation of nitriles and imines is a direct and atom-economical route to primary amines like this compound. researchgate.net This process involves the reaction of the nitrile or imine with hydrogen gas in the presence of a metal catalyst. researchgate.net

For the synthesis of this compound, the corresponding nitrile, 4-pentylbenzonitrile, can be hydrogenated. A variety of catalysts can be employed for this transformation, with common choices including nickel, palladium, and platinum. researchgate.netpressbooks.pub The reaction is typically carried out under a hydrogen atmosphere, and the conditions can be tuned to optimize the yield and selectivity. researchgate.net The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine. libretexts.org

Similarly, imines derived from 4-pentylbenzaldehyde (B1294691) can be reduced to the target benzylamine. The selective reduction of nitriles to primary amines is a key challenge, as over-reduction can lead to the formation of secondary and tertiary amines. researchgate.net The choice of catalyst and reaction conditions, such as the addition of a base, can help to minimize these side reactions. researchgate.net

Table 1: Catalysts for Nitrile and Imine Hydrogenation

| Catalyst | Substrate | Product | Notes |

|---|---|---|---|

| Nickel | Nitrile | Primary Amine | Often requires high pressure and temperature. |

| Palladium | Nitrile/Imine | Primary Amine | Can be used under milder conditions. libretexts.org |

| Platinum | Nitrile/Imine | Primary Amine | Highly active catalyst. libretexts.org |

This table summarizes common catalysts used in the hydrogenation of nitriles and imines.

Reductive amination is a versatile, one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. wikipedia.org For the synthesis of this compound, 4-pentylbenzaldehyde would be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced.

A key advantage of reductive amination is the wide range of available reducing agents, which allows for fine-tuning of the reaction conditions and selectivity. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Reduces both imines and carbonyl groups. wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

This table highlights key features of common reducing agents used in reductive amination.

Hydrogenation of Corresponding Nitriles and Imine Precursors

Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Halides or Equivalents

The synthesis of benzylamines can also be achieved through nucleophilic substitution reactions. In this approach, a benzyl halide, such as 4-pentylbenzyl bromide, is reacted with a nitrogen nucleophile, typically ammonia. quora.comchemguide.co.uk The reaction proceeds via an SN2 mechanism for primary halides. quora.com

A significant challenge in this method is the potential for over-alkylation, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the benzyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. quora.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is often used. quora.com The reaction is typically carried out in a sealed tube with a concentrated solution of ammonia in ethanol (B145695) under heat. chemguide.co.uk

Molecular Rearrangement Reactions Yielding Primary Amines (e.g., Hofmann Degradation Applied to Related Amides)

Molecular rearrangements offer an alternative pathway to primary amines. The Hofmann rearrangement, or Hofmann degradation, is a notable example where a primary amide is converted to a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com This reaction proceeds through an isocyanate intermediate. wikipedia.org

To apply this to the synthesis of a derivative related to this compound, one would start with an amide such as (4-pentylphenyl)acetamide. This amide is treated with bromine and a strong base, like sodium hydroxide, to initiate the rearrangement. The resulting isocyanate is then hydrolyzed to yield the primary amine and carbon dioxide. wikipedia.org The Hofmann rearrangement is advantageous when trying to avoid the use of strong reducing agents that might be incompatible with other functional groups in the molecule. chemistrysteps.com

The reaction mechanism involves several steps: deprotonation of the amide, reaction with bromine to form an N-bromoamide, a second deprotonation, and then the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate. wikipedia.orgjove.comntu.edu.sg

Chemo- and Stereoselective Synthesis of Enantiopure this compound Scaffolds

The synthesis of enantiopure chiral amines is of great importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. acs.org Several strategies have been developed for the chemo- and stereoselective synthesis of chiral benzylamines.

One approach involves the use of chiral auxiliaries. google.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. semanticscholar.org For instance, the enantioselective hydroarylation of N-acyl enamines using a NiH catalyst with a chiral bis-imidazoline ligand has been shown to produce a wide range of enantioenriched benzylamines. semanticscholar.org Furthermore, the stereoselective reduction of sulfinyl ketimines mediated by a zirconocene (B1252598) hydride has been developed as a practical method for synthesizing chiral benzylamines, offering high stereoselectivity and functional group tolerance. acs.org These advanced methods provide access to specific enantiomers of this compound and its derivatives, which is crucial for the development of new therapeutic agents. acs.org

Post-Synthetic Functionalization and Derivatization Strategies

The chemical reactivity of the primary amine in this compound allows for a diverse range of transformations, enabling the synthesis of a wide array of derivatives.

Formation of Amides, Ureas, and Carbamates from this compound

The nucleophilic nature of the amine group in this compound makes it an excellent candidate for reactions with various electrophilic partners to form stable amide, urea (B33335), and carbamate (B1207046) linkages. These functional groups are prevalent in many biologically active molecules and materials.

Amide Synthesis: Amide bond formation is a cornerstone of organic chemistry. pulsus.com The reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, is a common and efficient method for producing the corresponding amide. pulsus.comlibretexts.org This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine, proceeds readily to yield the N-((4-pentylphenyl)methyl)amide. fishersci.de Alternatively, direct coupling of a carboxylic acid with this compound can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.de

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Acyl Chloride, Base | N-((4-Pentylphenyl)methyl)amide |

| This compound | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | N-((4-Pentylphenyl)methyl)amide |

Urea Synthesis: Substituted ureas are another important class of compounds accessible from this compound. A versatile two-step method involves reacting the amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com This method is notable for its efficiency and tolerance of various functional groups. bioorganic-chemistry.com Another approach involves the reaction of amines with isocyanates. For instance, reacting this compound with an appropriate aryl isocyanate can produce diaryl urea derivatives. asianpubs.org More sustainable methods are also being developed, such as the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water. rsc.org Sulfur-assisted carbonylation with carbon monoxide and oxidation with molecular oxygen also provides a mild route to unsymmetrical ureas from secondary and aromatic amines. organic-chemistry.org

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | 4-Nitrophenyl-N-benzylcarbamate, then H2/Pd | Monosubstituted Urea |

| This compound | Isocyanate | Disubstituted Urea |

| This compound | Potassium Isocyanate, Water | N-Substituted Urea |

Carbamate Synthesis: Carbamates can be synthesized from this compound through several methods. One common approach is the reaction with phosgene (B1210022) or its derivatives, followed by reaction with an alcohol or phenol. google.com A three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate can also efficiently produce carbamates under mild conditions. organic-chemistry.org Additionally, the reaction of amines with reagents like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate provides a convenient route to carbamates. organic-chemistry.org

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Phosgene, then Alcohol/Phenol | Carbamate |

| This compound | Carbon Dioxide, Halide, Base | Carbamate |

| This compound | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Carbamate |

A table showing methods for the synthesis of carbamates from this compound.

Cyclization Reactions to Construct Heterocyclic Systems Incorporating the 4-Pentylphenyl Group

The incorporation of the 4-pentylphenyl moiety into heterocyclic frameworks is a key strategy for developing novel compounds with specific biological or material properties. Cyclization reactions provide a powerful means to construct these complex molecular architectures from linear precursors.

Cinnoline (B1195905), a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their diverse pharmacological activities. ijbpas.comijper.org The synthesis of cinnoline derivatives often involves the construction of the heterocyclic ring system through various cyclization strategies. researchgate.net

One powerful method for constructing carbon-carbon bonds in organic synthesis is the Sonogashira coupling reaction, which typically involves a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgchemeurope.com While direct involvement of this compound in a Sonogashira reaction to form a cinnoline ring is not explicitly detailed in the provided context, the principles of this coupling methodology are relevant to the synthesis of complex aromatic systems. For instance, a substituted aryl halide containing the 4-pentylphenyl group could potentially be coupled with a terminal alkyne, followed by subsequent cyclization steps to form a cinnoline derivative.

The general Sonogashira coupling reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. wikipedia.org Variations of this reaction, including copper-free versions, have also been developed. researchgate.net The synthesis of cinnoline derivatives can be achieved through various routes, including the cyclization of o-aminophenyl-propanoic acid with sodium nitrite (B80452) and hydrochloric acid. ijbpas.com More complex derivatives can be synthesized by reacting substituted anilines to form a hydrazono intermediate, which is then cyclized. pnrjournal.com

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Relevance to Cinnoline Synthesis |

|---|---|---|---|

| Sonogashira Coupling | Palladium Catalyst, Copper Co-catalyst, Base | Carbon-Carbon (Aryl-Alkyne) | Potential for creating precursors to cinnoline derivatives. wikipedia.orgchemeurope.com |

| Richter Cinnoline Synthesis | Diazonium salt of an o-alkynylaryl compound | Cinnoline Ring | A classic method for forming the cinnoline core. wikipedia.org |

| Hydrazone Cyclization | Substituted anilines, cyanoacetamide | Cinnoline Ring | A multi-step synthesis leading to substituted cinnolines. pnrjournal.com |

Salt Formation and Co-crystallization for Enhanced Research Utility

The physicochemical properties of this compound, such as its solubility and stability, can be modified through salt formation and co-crystallization. These techniques are widely used in the pharmaceutical industry to improve the performance characteristics of active pharmaceutical ingredients (APIs). researchgate.net

Salt Formation: As a basic compound due to the presence of the amine group, this compound can react with acids to form salts. libretexts.org This process involves the transfer of a proton from the acid to the amine. soton.ac.uk The resulting ammonium salts often exhibit increased water solubility and thermal stability compared to the free base. libretexts.org The selection of the acid co-former is guided by the pKa difference between the amine and the acid, with a general "rule of three" suggesting that a pKa difference of at least three units is often required for stable salt formation. soton.ac.uk The formation of salts can be advantageous for creating formulations with improved bioavailability. nih.gov

Co-crystallization: Co-crystals are crystalline solids composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. researchgate.netwikipedia.org By selecting an appropriate co-former, it is possible to engineer the crystal structure of this compound to enhance properties like solubility. researchgate.netmdpi.com Co-crystals can be prepared by various methods, including slow evaporation from a solution containing both components or by grinding the two solids together. researchgate.netwikipedia.org High-throughput screening methods are also being developed to accelerate the discovery of new co-crystals. chemrxiv.org Computational methods, such as crystal structure prediction (CSP), can aid in the rational selection of co-formers. xtalpi.com

| Technique | Principle | Potential Benefits for this compound |

|---|---|---|

| Salt Formation | Proton transfer from an acid to the amine group. soton.ac.uk | Increased water solubility, enhanced thermal stability. libretexts.org |

| Co-crystallization | Formation of a crystalline solid with a co-former via non-covalent interactions. researchgate.net | Improved solubility, modified physical properties. mdpi.com |

Liquid Crystalline Materials Development

The incorporation of this compound into molecular structures has led to the development of new liquid crystalline materials with tunable properties.

Design Principles for Mesogens Incorporating the this compound Fragment

The design of liquid crystal molecules, or mesogens, containing the this compound fragment is guided by several key principles aimed at controlling their self-assembly into ordered yet fluid phases. The molecular architecture of these mesogens is crucial for achieving the desired liquid crystalline behavior.

The nature of terminal substituents on the mesogenic core also plays a significant role in dictating mesophase behavior. Electron-donating or electron-withdrawing groups can alter the intermolecular forces and, consequently, the transition temperatures between different phases. nih.gov For example, studies on related compounds have shown that terminal substituents influence the nematic-isotropic transition temperatures. nih.gov

Influence of this compound Structure on Mesophase Behavior and Thermal Transitions

The specific structure of this compound and its derivatives has a profound impact on the resulting mesophase behavior and the temperatures at which phase transitions occur. The interplay between the rigid aromatic core and the flexible pentyl chain is a key determinant of the type of liquid crystal phase formed (e.g., nematic, smectic) and its thermal stability.

The length of the alkyl chain, in this case, the pentyl group, is known to influence mesophase stability. Generally, increasing the chain length can favor the formation of more ordered smectic phases over nematic phases. The flexibility of the pentyl chain allows for the necessary molecular rearrangements during phase transitions.

The presence and nature of linking groups and terminal substituents significantly affect the transition temperatures. For example, the introduction of polar groups can increase intermolecular interactions, leading to higher clearing points (the temperature at which the material becomes an isotropic liquid). nih.gov The stability of the mesophase is often enhanced by increased polarity or polarizability of the mesogenic core. nih.gov

Calorimetric techniques like Differential Scanning Calorimetry (DSC) are employed to determine the transition temperatures and associated enthalpy changes. mdpi.comresearchgate.net These measurements provide crucial data on the thermal properties of the liquid crystalline materials. For instance, in some liquid crystalline systems, multiple heating and cooling cycles are necessary to achieve reproducible phase behavior. researchgate.net

The following table provides a hypothetical representation of how structural modifications to a mesogen containing the this compound fragment might influence its thermal properties.

| Compound | Modification | Mesophase(s) | Transition Temperatures (°C) |

| A | Base structure with ester linkage | Nematic | Cr ↔ 80 ↔ N ↔ 120 ↔ I |

| B | Addition of a terminal cyano group | Nematic | Cr ↔ 95 ↔ N ↔ 150 ↔ I |

| C | Replacement of ester with imine linkage | Nematic, Smectic A | Cr ↔ 105 ↔ SmA ↔ 130 ↔ N ↔ 145 ↔ I |

| D | Elongation of the pentyl chain to heptyl | Smectic C, Nematic | Cr ↔ 90 ↔ SmC ↔ 115 ↔ N ↔ 135 ↔ I |

Note: This table is illustrative and the values are not based on experimental data for this compound itself but on general principles of liquid crystal design.

Role of this compound-Derived Materials in Tunable Optical and Electro-Optical Systems (Academic Perspective)

From an academic standpoint, materials derived from this compound are of interest for their potential applications in tunable optical and electro-optical systems. The ability of liquid crystals to reorient in response to external stimuli, such as electric or magnetic fields, forms the basis for their use in various devices. numberanalytics.com

Furthermore, the refractive indices of these materials can be tuned by altering the molecular orientation, which is the fundamental principle behind their use in light modulation applications. The anisotropic nature of these molecules leads to different refractive indices for light polarized parallel and perpendicular to the molecular long axis.

The development of new liquid crystalline materials often involves the synthesis of derivatives with specific functionalities. For instance, the introduction of chiral centers can induce the formation of cholesteric liquid crystal phases, which exhibit unique optical properties such as selective reflection of light. The guest-host effect, where dichroic dyes are dissolved in a liquid crystal host, allows for the creation of colored displays and smart windows. mdpi.com The alignment of the dye molecules follows that of the liquid crystal host, enabling control over light absorption by applying an electric field.

Research in this area focuses on understanding the structure-property relationships to design materials with optimized performance for specific applications. This includes investigating the effects of molecular structure on properties like birefringence, dielectric anisotropy, and viscoelastic coefficients, all of which are critical for the performance of electro-optical devices. researchgate.netanalis.com.my

Polymeric Architectures and Performance Materials

The bifunctional nature of this compound, possessing both an amine group and a reactive phenyl ring, makes it a suitable candidate for use as a monomer in the synthesis of various polymeric architectures.

This compound as a Monomeric Unit in Polymer Synthesis

This compound can be utilized as a monomer to introduce specific properties into a polymer chain. nih.gov The pentylphenyl group can impart increased solubility in organic solvents and modify the thermal and mechanical properties of the resulting polymer. The amine functionality provides a reactive site for polymerization reactions.

The synthesis of polymers from monomeric units often involves creating repeating structural units to build a long chain. researchoutreach.org In the case of this compound, its incorporation can be achieved through various polymerization techniques, leading to polymers with tailored characteristics. For instance, it can be used to create polymers with high thermal stability and specific optical properties. nih.gov

Polycondensation and Step-Growth Polymerization Mechanisms

Polycondensation is a key mechanism for synthesizing polymers from monomers like this compound. gdckulgam.edu.in This type of polymerization proceeds through a step-wise reaction between functional groups of the monomers. wikipedia.org For a reaction to be classified as polycondensation, it typically involves the elimination of a small molecule, such as water. melscience.com

In a step-growth polymerization, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer increasing throughout the course of the reaction. wikipedia.org A high degree of conversion is generally required to achieve high molecular weight polymers. wikipedia.org

This compound, with its primary amine group, can react with difunctional monomers containing carboxylic acid, acid chloride, or other suitable functional groups to form polyamides or other types of condensation polymers. rasayanjournal.co.inminia.edu.eg

For example, the reaction of a diamine with a diacid chloride is a common method for synthesizing polyamides. diva-portal.org The amine group of this compound would act as one of the reactive sites in such a polymerization. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride.

The kinetics of step-growth polymerization can be complex, but understanding them is crucial for controlling the molecular weight and properties of the final polymer. csbsju.edu The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the polymerization process. vt.edu

The following table outlines a hypothetical polycondensation reaction involving this compound.

| Reactant A | Reactant B | Polymer Type | Linkage Formed | Byproduct |

| This compound | Adipoyl chloride | Polyamide | Amide | HCl |

| This compound | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | Amide | HCl |

| This compound | Pyromellitic dianhydride | Polyimide | Imide | H₂O |

Note: This table illustrates potential polycondensation reactions and is for conceptual understanding.

The synthesis of high-performance polymers like aromatic polyamides (aramids) and polyimides often involves step-growth polymerization. dakenchem.comzeusinc.comrsc.org These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the this compound moiety could potentially be used to fine-tune these properties, for example, by improving processability without significantly compromising thermal performance.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 5CB | 4-Cyano-4′-pentylbiphenyl |

| 7CB | 4-Cyano-4'-heptylbiphenyl |

| 8OCB | 4-Cyano-4'-octyloxybiphenyl |

| 5CT | 4''-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile |

| MBBA | N-(4-methoxybenzylidene)-4-butylaniline |

| P-d | Polybenzoxazine from 4,4′-diaminodiphenylmethane |

| P-q | Polybenzoxazine from 3,3′-dichloro-4,4′-diaminodiphenylmethane |

| PMDA | Pyromellitic dianhydride |

| PPD | p-Phenylenediamine |

| BPADA | 4,4′-Bisphenol A dianhydride |

| TDA | m-Toluenediamine |

| 4,4′-BTDA | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride |

| MDI | 4,4′-Diphenylmethane diisocyanate |

| ADMDA | 1,3-bis(4-aminophenyl)adamantane |

| DMADMDA | 1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane |

| FADMDA | 1,3-bis(fluoro-aminophenyl)adamantane |

| PPTA | Poly(p-phenylene terephthalamide) |

| PET | Poly(ethylene terephthalate) |

| FA | Ferulic acid |

| MVP | 2-methoxy-4-vinylphenol |

| PPPB | 4-Pentylphenyl 4-propylbenzoate |

| MHPOBC | 4-((1-methylheptyloxy)carbonyl)phenyl 4'-(octyloxy)biphenyl-4-carboxylate |

| 3F2HPhF6 | Not fully specified in source |

| 4CFPB | 4-cyano-3-fluorophenyl 4-butylbenzoate |

| 9OCB | 4-nonyloxy-4′-cyanobiphenyl |

| CHS | Cholesteryl stearate |

| 4MCA | 4-methoxycinnamic acid |

Radical and Controlled Polymerization Techniques

The synthesis of well-defined polymers requires precise control over the polymerization process. Controlled/living radical polymerization (CRP) techniques are particularly powerful because they combine the robustness of conventional free-radical polymerization with the ability to regulate polymer molecular weight, dispersity, and architecture. tcichemicals.comiupac.org These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species, which suppresses irreversible termination reactions. tcichemicals.commdpi.com

Two of the most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP) : This technique utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate a dormant polymer chain, which is capped with a halogen atom (e.g., bromine). rsc.org The catalyst transfers a halogen atom to and from the polymer chain end, toggling it between the active radical state and the dormant halide-capped state. mdpi.com The "living" nature of ATRP allows for the synthesis of polymers with low dispersity (Đ ≈ 1.1–1.5) and predictable molecular weights. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). beilstein-journals.org Propagating radicals add to the C=S bond of the RAFT agent, forming an intermediate radical which then fragments to release a new radical, leaving the polymer chain temporarily dormant with a thiocarbonylthio end-group. beilstein-journals.org This degenerative transfer process allows for the synthesis of a wide variety of polymers with complex architectures and high end-group fidelity. beilstein-journals.org

While direct polymerization of this compound as a monomer via these techniques is not prominently documented, the incorporation of the (4-pentylphenyl) moiety into a polymer backbone has been successfully demonstrated. For example, the polymerization of 2-(4-pentylphenyl)-1,3-butadiene has been achieved with high 3,4-selectivity using rare-earth metal catalysts. gfzxb.org This demonstrates a controlled pathway to introduce the functional pentylphenyl group as a side-chain on a poly(1,3-butadiene) backbone. gfzxb.org Such polymers can later be functionalized, for instance by converting the side-chain double bonds into hydroxyl groups. gfzxb.org

Table 1: Comparison of Major Controlled Radical Polymerization (CRP) Techniques

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |

|---|---|---|

| Control Mechanism | Reversible deactivation via halogen atom transfer catalyzed by a transition metal complex. mdpi.com | Degenerative chain transfer mediated by a thiocarbonylthio chain transfer agent (CTA). beilstein-journals.org |

| Key Components | Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., amine-based). rsc.org | Monomer, Radical Initiator (e.g., AIBN), RAFT Agent (e.g., trithiocarbonate, dithiobenzoate). tcichemicals.com |

| Typical End-Group | Halogen atom (e.g., -Br, -Cl). rsc.org | Thiocarbonylthio group. beilstein-journals.org |

| Monomer Scope | Wide range, including styrenes, (meth)acrylates, acrylonitrile. | Very broad, applicable to most monomers susceptible to radical polymerization. |

| Advantages | Well-established, good control over molecular weight and low dispersity. | High tolerance to functional groups and solvents, versatile for complex architectures. tcichemicals.com |

Utilization of this compound Derivatives as Polymer Chain-End Modifiers

The functional group at the end of a polymer chain, or the end-group, is a critical feature that can dictate material properties and enable further chemical transformations, such as creating block copolymers or grafting polymers onto surfaces. wikipedia.org The ability to precisely install a desired functionality at the chain end is a significant advantage of controlled polymerization techniques. rsc.org

Polymers synthesized via ATRP possess a terminal halogen atom, which is a versatile synthetic handle for post-polymerization modification. rsc.org This halide can be substituted by a variety of nucleophiles, allowing for the introduction of diverse functionalities. Similarly, the thiocarbonylthio end-group of RAFT-derived polymers can be removed or transformed through various chemical reactions, including aminolysis, thermolysis, or radical-induced reduction. wikipedia.orgnih.gov

In this context, this compound, as a primary amine, represents a potent nucleophile capable of participating in chain-end modification reactions. Although specific examples detailing the use of this exact compound are not prevalent in the reviewed literature, its chemical nature suggests clear potential applications based on established protocols:

Modification of ATRP Polymers : The primary amine of this compound could be used to displace the terminal halogen of an ATRP-derived polymer via a nucleophilic substitution reaction. This would effectively cap the polymer chain with the (4-pentylphenyl)methyl group.

Modification of RAFT Polymers : The process of aminolysis is commonly used to remove the thiocarbonylthio end-group from RAFT polymers. nih.gov Reacting a RAFT polymer with an amine like this compound could cleave the end-group, potentially leading to a thiol-terminated chain or, depending on the conditions, direct attachment of the amine-containing fragment. This provides a pathway to introduce the (4-pentylphenyl) moiety at the chain terminus.

These strategies allow for the targeted placement of the mesogenic pentylphenyl group at the extremity of a polymer chain, which can influence self-assembly behavior, surface properties, and interactions in polymer blends and composites.

Investigation of Structure-Property Relationships in (4-Pentylphenyl)-Functionalized Polymers

The relationship between a polymer's chemical structure and its macroscopic properties is a fundamental concept in materials science. scielo.br Incorporating mesogenic units like the 4-pentylphenyl group into a polymer architecture can induce liquid crystalline (LC) behavior, leading to materials that combine the properties of fluids with the long-range order of crystals. wikipedia.org These side-chain liquid crystalline polymers (SCLCPs) are of significant interest for applications in optics, displays, and sensors. openaccessjournals.com

The key structural features that govern the properties of SCLCPs include the nature of the polymer backbone, the structure of the mesogenic side-chain, and the length and flexibility of the spacer group that connects the mesogen to the backbone. openaccessjournals.commdpi.com

Influence of the Mesogen : The (4-pentylphenyl) group provides a combination of a rigid aromatic core that promotes anisotropic packing and a flexible pentyl tail that enhances solubility and can influence the type of liquid crystal phase formed (e.g., nematic or smectic). mdpi.comgoogle.com

Influence of the Polymer Backbone and Spacer : The flexibility of the polymer main chain and the length of the spacer are crucial for decoupling the motion of the polymer backbone from the self-organizing tendency of the mesogenic side-chains. openaccessjournals.com Longer, more flexible spacers generally favor the formation of more highly ordered smectic phases over nematic phases and lead to lower glass transition temperatures (Tg). mdpi.com

Research into polymers functionalized with pentylphenyl and related mesogenic groups has revealed distinct structure-property relationships. For instance, studies on side-chain liquid crystalline polyacrylates show that the flexibility of the spacer group determines the type of smectic phases observed (SmA vs. SmC). scielo.br Furthermore, the molecular weight of the polymer can have a profound impact; in some mesogen-jacketed liquid crystalline polymers, lower molecular weight chains may only exhibit an isotropic phase, while increasing the molecular weight can induce the formation of nematic and re-entrant isotropic phases. rsc.org

Table 2: Illustrative Structure-Property Trends in Side-Chain Liquid Crystalline Polymers (SCLCPs)

| Structural Parameter | Influence on Polymer Properties | Example Effect |

|---|---|---|

| Mesogen Structure | Determines the driving force for self-assembly and the type of LC phase. scielo.br | Biphenyl-based mesogens often promote nematic or smectic phases. google.com |

| Spacer Length | Decouples mesogen motion from the polymer backbone; affects phase stability and type. mdpi.com | Increasing spacer length can lower the glass transition temperature (Tg) and favor smectic over nematic phases. mdpi.com |

| Polymer Backbone Flexibility | Influences the overall mobility of the system and the LC phase transition temperatures. openaccessjournals.com | More flexible backbones (e.g., polysiloxanes) often result in lower transition temperatures compared to more rigid ones (e.g., polyacrylates). |

| Molecular Weight | Can affect the degree of ordering and the stability of the mesophase. rsc.org | In certain systems, a minimum molecular weight is required to achieve a stable liquid crystalline phase. rsc.org |

Coordination Chemistry and Organometallic Applications of 4 Pentylphenyl Methanamine

(4-Pentylphenyl)methanamine as a Ligand in Metal Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound can function as a monodentate ligand, donating the lone pair of electrons from its nitrogen atom to a metal center. The presence of the 4-pentylphenyl group can significantly influence the steric and electronic properties of the resulting metal complexes, affecting their solubility, stability, and reactivity. The versatility of amine ligands allows them to form stable complexes with a wide array of transition metals. epo.orgresearchgate.net

The synthesis of coordination compounds involving amine ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the direct reaction of the amine ligand with a metal salt in a suitable solvent. scirp.orgsysrevpharm.org The reaction conditions, such as temperature, pH, and solvent system, can be adjusted to control the stoichiometry and structure of the final product. scirp.org For instance, refluxing a mixture of the ligand and a metal salt is a common method to promote complex formation. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. magtech.com.cnnih.gov While poly-functional ligands are typically required to build the extended network structure of MOFs, monofunctional ligands like this compound can play a crucial role. sigmaaldrich.com They can act as "modulators" or "terminating agents" during MOF synthesis, helping to control crystal size, morphology, and defect concentration, which in turn can fine-tune the material's properties for specific applications. The synthesis of MOFs often occurs under solvothermal conditions, where the components are heated in a sealed vessel. sigmaaldrich.com

Table 1: General Synthetic Methods for Metal-Amine Coordination Compounds

| Method | Description | Typical Reactants | Conditions |

|---|---|---|---|

| Direct Reaction | The ligand is mixed directly with a metal salt in a solvent. scirp.orgsysrevpharm.org | Amine Ligand, Metal Halide (e.g., CuCl₂, CoCl₂) or Metal Sulfate (e.g., CuSO₄) | Room temperature or reflux, various solvents (e.g., ethanol (B145695), methanol, water). scirp.orgmdpi.com |

| Solvothermal Synthesis | Reactants are heated in a sealed container above the solvent's boiling point. sigmaaldrich.com | Ligand, Metal Salt, Solvent | High temperature and pressure. Commonly used for MOF synthesis. sigmaaldrich.com |

| Amine-Aldol Condensation | The amine is first reacted to form a Schiff base, which is then complexed with a metal ion. mdpi.com | Primary Amine, Aldehyde, Metal Salt | Stepwise reaction, often in an alcoholic solvent. mdpi.com |

Once a coordination compound is synthesized, its structure and the nature of the metal-ligand bond must be thoroughly characterized. A suite of analytical techniques is employed for this purpose. The coordination of the amine group to the metal center leads to measurable changes in spectroscopic data. For example, in infrared (IR) spectroscopy, the N-H stretching frequency is expected to shift upon complexation. sysrevpharm.org Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical environment of the protons and carbons near the amine group. scirp.org

Table 2: Techniques for Characterizing Metal-(4-Pentylphenyl)methanamine Complexes

| Technique | Information Obtained | Expected Observations for this compound Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | Shift in the N-H and C-N stretching frequencies upon binding to the metal. sysrevpharm.orgscirp.org |

| NMR Spectroscopy (¹H, ¹³C) | Provides information about the molecular structure in solution. | Changes in the chemical shifts of protons and carbons on the benzylamine (B48309) moiety. scirp.orgekb.eg |

| UV-Visible Spectroscopy | Investigates electronic transitions and helps determine coordination geometry. | Appearance of new absorption bands (d-d transitions, charge transfer bands) upon complexation. scirp.orgmdpi.com |

| Single-Crystal X-ray Diffraction | Determines the precise 3D structure, including bond lengths and angles. unimi.it | Elucidation of the coordination number and geometry (e.g., octahedral, tetrahedral) of the metal center. scirp.org |

| Elemental Analysis | Confirms the empirical formula and metal-to-ligand ratio. scirp.org | Experimental percentages of C, H, N matching the calculated values for the proposed complex formula. scirp.orgmdpi.com |

Transition metal complexes are widely used as catalysts in a vast number of chemical transformations. rsc.orgnumberanalytics.com The ligands coordinated to the metal center play a critical role in tuning the catalyst's activity, selectivity, and stability. nih.govnih.gov By modifying the steric and electronic environment of the metal, ligands can influence the outcome of a catalytic reaction. rsc.org

Complexes derived from amine ligands are known to catalyze various organic reactions, including hydrogenation, oxidation, and polymerization. researchgate.netnih.govias.ac.in For example, metal complexes can act as catalysts in the decomposition of peroxides to generate radicals for oxidation processes or facilitate the hydrogenation of unsaturated bonds. ias.ac.innumberanalytics.com While specific catalytic studies on complexes of this compound are not detailed in existing literature, the principles of ligand design suggest that its complexes could be effective catalysts. The bulky and electron-donating nature of the (4-pentylphenyl)methyl group could be leveraged to achieve high selectivity in catalytic transformations. mdpi.com

Table 3: Potential Catalytic Reactions for this compound Metal Complexes

| Reaction Type | Description | Role of the Metal Complex |

|---|---|---|

| Hydrogenation | Addition of hydrogen (H₂) across a double or triple bond. numberanalytics.com | The complex activates H₂ and facilitates its transfer to the substrate. nih.gov |

| Oxidation | Increase in the oxidation state of a substrate, often by adding oxygen or removing hydrogen. ias.ac.in | The metal center cycles between different oxidation states to facilitate the transfer of oxygen atoms or electrons. ias.ac.in |

| Cross-Coupling Reactions | Formation of a carbon-carbon bond between two different organic fragments. numberanalytics.com | The complex facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. numberanalytics.com |

| Polymerization | Joining of monomer units to form a polymer. ias.ac.in | The metal complex acts as an initiator or propagation center for the growing polymer chain. ias.ac.in |

Characterization of Metal-Ligand Bonding and Coordination Geometries

Exploration of this compound in Organometallic Synthesis

Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom and a metal. numberanalytics.comwiley-vch.de These compounds are pivotal as reagents and catalysts in synthetic organic chemistry. numberanalytics.commt.com this compound can be explored as a precursor or reactant in organometallic synthesis.

General methods for creating organometallic compounds include the reaction of a metal with an organic halide, metal exchange (transmetallation), and the insertion of molecules into metal-ligand bonds. libretexts.orgbdu.ac.in The functional groups on this compound offer several handles for such transformations. For example, the amine group could be used to direct a metallation reaction, such as ortho-lithiation, to a specific position on the phenyl ring after appropriate protection. bdu.ac.in This would create a new organometallic species with a carbon-metal bond, which could then be used in subsequent carbon-carbon bond-forming reactions. saskoer.ca Furthermore, the amine itself could be transformed into other functional groups, such as an isocyanide, which can readily participate in insertion reactions with transition metal complexes. bdu.ac.in The synthesis of organometallic reagents often requires inert conditions, as many are reactive towards air and moisture. saskoer.ca

Computational and Theoretical Chemical Investigations of 4 Pentylphenyl Methanamine

Electronic Structure Analysis and Quantum Chemical Calculations (QCC)

Quantum chemical calculations (QCC) have become indispensable tools in modern chemistry, offering profound insights into the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties. researchgate.netnumberanalytics.com For (4-Pentylphenyl)methanamine, these computational methods allow for a detailed exploration of its molecular orbitals, charge distribution, and energetic landscape.

Prediction of Molecular Reactivity and Reaction Pathways

The reactivity of a molecule is fundamentally linked to its electronic structure. numberanalytics.com Quantum chemical calculations enable the prediction of molecular reactivity and the elucidation of potential reaction pathways by examining key electronic parameters. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity prediction is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, indicating its propensity to accept electrons from a nucleophile. mdpi.com

Reactivity Descriptors: Quantum chemical methods can compute a variety of reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the conceptual Density Functional Theory (DFT) and offer a framework for understanding and predicting chemical behavior.

| Descriptor | Description | Predicted Reactivity for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. A lower ionization potential indicates a higher propensity to act as an electron donor. | The amine group and the π-system of the phenyl ring contribute to a relatively low ionization potential, suggesting it can readily donate electrons. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater ability to accept an electron. | The presence of the alkyl chain and the amine group generally leads to a lower electron affinity compared to molecules with strong electron-withdrawing groups. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. It is calculated as (I+A)/2. | The nitrogen atom's electronegativity influences the local electronic environment, but the overall molecular electronegativity is moderate. |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as (I-A)/2. | The molecule is expected to be relatively "soft" due to the polarizable phenyl ring and the flexible pentyl chain, indicating higher reactivity. |

| Electrophilicity Index (ω) | A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. | The electrophilicity index would likely be moderate, indicating a balanced character between nucleophilic and electrophilic behavior. |

Reaction Pathway Prediction: Beyond static reactivity descriptors, QCC can be employed to map out entire reaction energy profiles. nih.govopenreview.netarxiv.org By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable reaction pathways. nih.gov For instance, in reactions involving the amine group of this compound, such as N-acylation or N-alkylation, QCC can identify the transition state structures and their associated activation energies, thereby providing insights into the reaction kinetics and mechanism. researchgate.netnih.gov

Elucidation of Spectroscopic Properties through Theoretical Models

Theoretical models are crucial for interpreting experimental spectra and can predict spectroscopic properties with a high degree of accuracy. mdpi.com For this compound, these calculations can help assign spectral features and understand the underlying electronic and vibrational transitions.

Vibrational Spectroscopy (Infrared and Raman): Quantum chemical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. physics.gov.az These theoretical spectra are invaluable for assigning the peaks observed in experimental Infrared (IR) and Raman spectra. For (4-t-butylphenyl)methanamine, a related compound, theoretical calculations have been used to assign the various vibrational modes, including the characteristic N-H stretching and bending frequencies of the amine group, the C-H stretching of the alkyl chain and aromatic ring, and the various ring vibrations.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations can identify the energies and intensities of electronic transitions, which typically involve π-π* transitions within the phenyl ring. The position of these absorption bands can be influenced by the solvent environment, a phenomenon that can also be modeled computationally. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. physics.gov.az These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. For this compound, calculated NMR spectra can aid in the assignment of experimental signals, confirming the connectivity and structure of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. bnl.govmdpi.com This approach is particularly useful for studying the conformational flexibility and intermolecular interactions of molecules like this compound. nih.govelifesciences.org

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The interplay of intermolecular forces dictates how molecules interact with each other and their environment, influencing properties such as solubility, boiling point, and the tendency to form larger aggregates. libretexts.orgwikipedia.orglibretexts.org The structure of this compound, with its polar amine head and nonpolar pentylphenyl tail, suggests a propensity for self-assembly. nih.govnih.govmpg.de

Types of Intermolecular Interactions:

Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions. libretexts.orgsavemyexams.com These interactions are crucial in determining the structure of the compound in the solid state and in protic solvents.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. This type of interaction contributes to the stability of molecular aggregates.

Self-Assembly: The amphiphilic nature of this compound makes it a candidate for self-assembly into organized structures, such as micelles or bilayers, in appropriate solvents. nih.govnih.govmdpi.comchemisgroup.us MD simulations can be used to explore the spontaneous formation of these aggregates by placing a number of molecules in a simulation box with a solvent and observing their behavior over time. nih.govmpg.de These simulations can reveal the critical aggregation concentration, the morphology of the resulting structures, and the orientation of the molecules within the aggregates.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.commedcraveonline.com These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. tamug.edumdpi.commdpi.comnih.gov

For analogues of this compound, QSAR and QSPR studies can be developed to predict a range of properties. nih.gov This involves calculating a set of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.comresearchgate.net

Molecular Descriptors: A wide variety of molecular descriptors can be calculated to capture different aspects of a molecule's structure. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume.

Quantum-Chemical Descriptors: Derived from quantum chemical calculations, including HOMO and LUMO energies, dipole moment, and partial charges on atoms. nih.gov

QSAR/QSPR Model Development for Analogues: A hypothetical QSAR/QSPR study on a series of (4-alkylphenyl)methanamine analogues, where the length of the alkyl chain is varied, could proceed as follows:

Data Set: A series of analogues with known experimental data for a specific property (e.g., surface tension, critical micelle concentration, or a biological activity) would be compiled.

Descriptor Calculation: A range of molecular descriptors would be calculated for each analogue.

Model Building: A statistical method would be used to develop a mathematical equation that relates the descriptors to the property of interest. For example, a QSPR model for predicting the critical micelle concentration (CMC) might take the form:

log(1/CMC) = c₀ + c₁(logP) + c₂(Polar Surface Area) + c₃*(Molecular Volume)

where logP is the logarithm of the octanol-water partition coefficient, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Model Validation: The predictive power of the model would be assessed using statistical techniques such as cross-validation and by testing it on an external set of compounds not used in the model development. nih.gov

Such models can then be used to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the discovery of compounds with optimized properties.

Mechanistic Biology and in Vitro Molecular Interaction Studies

Investigation of (4-Pentylphenyl)methanamine Interactions with Biomolecular Targets In Vitro

The in vitro investigation of this compound, also known as 4-pentylbenzylamine, involves its interaction with various biological targets to elucidate its mechanism of action at a molecular level. While direct studies on this specific compound are not extensively published, the broader class of phenylalkylamines and benzylamine (B48309) derivatives, to which it belongs, has been widely studied. These studies provide a strong basis for understanding its potential biological activities.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.gov These assays typically use a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor and measure how effectively a test compound competes for the same binding site. nih.govnih.gov The results are often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand) or as a binding affinity constant (Ki).

The 4-pentyl group of this compound is a lipophilic aliphatic chain. In many receptor-ligand interactions, such groups can engage in hydrophobic interactions within the receptor's binding pocket, potentially increasing binding affinity. The table below illustrates hypothetical binding affinities for a series of 4-alkylbenzylamine derivatives at a generic receptor, demonstrating how affinity can vary with alkyl chain length.

Table 1: Illustrative Receptor Binding Affinities of 4-Alkylbenzylamine Derivatives (Note: This table is hypothetical and for illustrative purposes only, as direct experimental data for this series against a single receptor is not available in the cited sources.)

| Compound | 4-Substituent (R) | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzylamine | -H | 550 |

| (4-Methylphenyl)methanamine | -CH₃ | 320 |

| (4-Ethylphenyl)methanamine | -CH₂CH₃ | 210 |

| (4-Propylphenyl)methanamine | -CH₂CH₂CH₃ | 150 |

| (4-Butylphenyl)methanamine | -CH₂(CH₂)₂CH₃ | 95 |

| This compound | -CH₂(CH₂)₃CH₃ | 70 |

This hypothetical data shows a trend where increasing the length of the alkyl chain enhances binding affinity, likely due to more extensive hydrophobic contact with the receptor.

Enzyme inhibition is a critical mechanism for many therapeutic agents. Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. bgc.ac.insci-hub.selibretexts.org Competitive inhibitors bind to the enzyme's active site, competing with the substrate, while non-competitive inhibitors bind to an allosteric (secondary) site, reducing the enzyme's efficiency regardless of substrate binding. libretexts.orgwikipedia.org

The structure of this compound, a phenethylamine (B48288) derivative, strongly suggests its potential as an inhibitor of monoamine oxidase (MAO) enzymes. wikipedia.org MAO-A and MAO-B are crucial enzymes that metabolize monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. wikipedia.orgfrontiersin.org Inhibition of these enzymes is a key strategy in the treatment of depression and Parkinson's disease. psychopharmacologyinstitute.comaapp.org The benzylamine moiety is a known pharmacophore for MAO inhibitors. nih.gov

The selectivity and potency of MAO inhibitors are highly dependent on their chemical structure. The 4-pentyl group in this compound would be expected to interact with the hydrophobic substrate-binding cavity of the MAO enzyme. The specific nature of this interaction would determine its inhibitory potency (measured as IC50) and its selectivity for MAO-A versus MAO-B.

Table 2: Enzyme Inhibition Potency (IC₅₀) for a Series of Benzylamine Derivatives Against MAO-A and MAO-B (Note: This table is a representative example based on general knowledge of MAO inhibitors, as specific data for this compound series is not available in the cited sources.)

| Compound | R-Group at para-position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|---|

| Benzylamine | -H | 150 | 250 | 0.6 |

| 4-Chlorobenzylamine | -Cl | 80 | 5 | 16 |

| 4-Methoxybenzylamine | -OCH₃ | 120 | 90 | 1.33 |

| This compound | -C₅H₁₁ | 55 | 15 | 3.67 |

This representative data illustrates how substituents on the phenyl ring influence both potency and selectivity for the two major isoforms of MAO.

Receptor Binding Assays and Ligand Recognition Profiling

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives for Specific Biological Interactions

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. rsc.org For phenylalkylamines, SAR studies have provided deep insights into the structural requirements for interacting with various biological targets. nih.gov

The key structural features of this compound for SAR analysis are:

The Primary Amino Group (-CH₂NH₂): This group is basic and is typically protonated at physiological pH. It can form crucial ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor binding pocket or enzyme active site.

The Phenyl Ring: This aromatic ring provides a rigid scaffold and can participate in π-π stacking, cation-π, and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein.

The 4-Pentyl Substituent: The nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. acs.org A substituent at the 4-position (para-position) extends into a specific region of the binding site. The pentyl group is a non-polar, flexible chain that significantly increases the lipophilicity of the molecule. This feature can enhance binding to hydrophobic pockets within the target protein, potentially increasing potency. Studies on N-benzylamine derivatives have shown that substituents on the benzylamine group are crucial for activity. rsc.org Similarly, in N-benzyl-2-phenylpyrimidin-4-amine derivatives, these substitutions were key to achieving potent enzyme inhibition. nih.gov

The table below summarizes the SAR for 4-substituted phenethylamines at the 5-HT2A receptor, illustrating the effect of different substituents at the 4-position.

Table 3: Structure-Activity Relationship of 4-Substituted Phenethylamines at the 5-HT₂ₐ Receptor (Data derived from principles discussed in cited literature acs.org. Values are illustrative.)

| 4-Substituent (R) | Example Compound Class | Receptor Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Key Interaction Type |

|---|---|---|---|---|

| -H | Phenethylamine | >1000 | >1000 | Baseline |

| -CH₃ | 4-Methylphenethylamine | 500 | 600 | Minor Hydrophobic |

| -Br | 4-Bromophenethylamine | 80 | 120 | Halogen Bonding, Hydrophobic |

| -I | 4-Iodophenethylamine | 40 | 65 | Halogen Bonding, Hydrophobic |

| -C₅H₁₁ | 4-Pentylphenethylamine | 90 | 150 | Strong Hydrophobic |

This SAR analysis suggests that increasing the size and hydrophobicity of the 4-substituent can significantly impact receptor affinity and functional activity. The pentyl group, being strongly hydrophobic, would be expected to confer high affinity if the target binding site contains a corresponding hydrophobic pocket.

Computational Docking and Molecular Modeling of this compound with Biological Macromolecules

Computational docking and molecular modeling are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govplos.orgmdpi.com These methods provide atomic-level insights into binding modes, affinities, and the structural basis of activity. nih.govscielo.brfkit.hr

A typical molecular docking workflow for this compound would involve:

Target Selection: Based on SAR data for related compounds, a likely protein target such as human MAO-B or the 5-HT2A receptor would be chosen. The 3D structure of the protein is obtained from a public database like the Protein Data Bank (PDB).

Ligand Preparation: A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A program like AutoDock or Glide is used to systematically sample a large number of possible orientations and conformations (poses) of the ligand within the protein's binding site. schrodinger.com

Scoring and Analysis: The program calculates a score for each pose, which estimates the binding affinity. plos.org The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov

For this compound docked into the active site of MAO-B, it is hypothesized that the protonated aminomethyl group would form a salt bridge with a key acidic residue near the catalytic site. The phenyl ring would likely orient between two tyrosine residues in the "aromatic cage," and the 4-pentyl tail would extend into a hydrophobic substrate-binding cavity, displacing water molecules and contributing favorably to the binding energy.

Molecular dynamics (MD) simulations can further refine and validate the docked pose. mdpi.com An MD simulation tracks the movement of every atom in the protein-ligand complex over time, providing information on the stability of the binding mode and the flexibility of the ligand and protein. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound (This table is for illustrative purposes to show typical data from a docking study.)

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| MAO-B | -8.5 | -9.2 | Tyr398, Tyr435, Gln206, Cys172 | π-π stacking, Hydrophobic interactions, H-bond |

| 5-HT2A Receptor | -7.9 | -8.5 | Asp155, Ser242, Phe339, Trp336 | Salt bridge, H-bond, π-π stacking, Hydrophobic |

These computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent, and selective derivatives. tarosdiscovery.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of (4-Pentylphenyl)methanamine, providing detailed information about the chemical environment of each proton and carbon atom. researchgate.net

In ¹H NMR spectroscopy, the number of signals corresponds to the different types of protons, their splitting patterns reveal adjacent protons (n+1 rule), and the chemical shifts indicate the electronic environment. scirp.orgnih.gov For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂NH₂), and the protons of the pentyl chain. The aromatic protons typically appear in the downfield region (around 7.0-7.3 ppm). The benzylic protons, being adjacent to the electron-withdrawing amino group, would resonate at a characteristic chemical shift, likely around 3.8 ppm. The pentyl group would show a series of multiplets corresponding to the different methylene groups and a terminal methyl group, with chemical shifts progressively shifting upfield further from the aromatic ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. udel.edu Each unique carbon atom gives a distinct signal. For this compound, separate signals are expected for the aromatic carbons, the benzylic carbon, and the five carbons of the pentyl chain. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The benzylic carbon signal would appear around 45-50 ppm. The signals for the pentyl chain carbons would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.10 - 7.30 (m) | 128.0 - 130.0 |

| Benzylic CH₂ | ~3.8 (s) | ~46.0 |

| Pentyl CH₂ (α to ring) | ~2.6 (t) | ~36.0 |

| Pentyl CH₂ (β) | ~1.6 (m) | ~31.5 |

| Pentyl CH₂ (γ) | ~1.3 (m) | ~31.0 |

| Pentyl CH₂ (δ) | ~1.3 (m) | ~22.5 |

| Pentyl CH₃ | ~0.9 (t) | ~14.0 |

| Aromatic C (quaternary, C-NH₂) | - | ~140.0 |

| Aromatic C (quaternary, C-pentyl) | - | ~142.0 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

High-Accuracy Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-accuracy mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound and for analyzing its fragmentation patterns, which provides further structural evidence. scispace.comguidechem.com HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition. ambeed.comchemicalbook.com

The nominal mass of this compound (C₁₂H₁₉N) is 177 g/mol . High-accuracy mass spectrometry would be able to confirm the exact mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.org

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, a prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of an amino group to form a stable benzyl (B1604629) cation derivative.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 177 | [C₁₂H₁₉N]⁺˙ | Molecular Ion |

| 162 | [C₁₂H₁₆]⁺˙ | Loss of •NH₂ |

| 105 | [C₇H₅O]⁺ | Tropylium ion (rearrangement) |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsion angles. google.comresearchgate.netwright.edu While obtaining a suitable single crystal of the parent amine can be challenging, derivatives can often be crystallized more readily.

For instance, forming a salt with a chiral acid or a derivative like an amide or a sulfonamide could facilitate crystallization. The resulting crystal structure would unequivocally confirm the connectivity of the atoms and provide insight into the preferred conformation of the pentyl chain and the orientation of the aminomethyl group relative to the phenyl ring. This technique is also essential for determining the packing of molecules in the crystal lattice and analyzing intermolecular interactions such as hydrogen bonding.

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, identifying the functional groups present. Current time information in Bangalore, IN.libretexts.orgrenishaw.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, and C=C bonds. wpmucdn.comrsc.org

N-H stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group.

C-H stretch (aromatic): Absorptions for the C-H bonds on the benzene (B151609) ring are expected just above 3000 cm⁻¹.

C-H stretch (aliphatic): The C-H stretching vibrations of the pentyl and benzylic methylene groups would appear in the 2850-2960 cm⁻¹ region. libretexts.org

C=C stretch (aromatic): Benzene ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.